molecular formula C16H10Cl2O3 B5762699 4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate

4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate

Cat. No. B5762699
M. Wt: 321.2 g/mol
InChI Key: CYZOWURRITVRDB-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate has shown potential in various scientific research applications. One of the most promising areas of research is in the development of new drugs. This compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate has several biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate in lab experiments is its relatively low toxicity. However, it is important to note that this compound is still a potent chemical and should be handled with care. Another limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another potential application is in the development of new materials, such as polymers and coatings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, 4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate is a chemical compound that has shown potential in various scientific research applications. Its antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-chloro-2-formylphenyl 3-(4-chlorophenyl)acrylate is typically achieved through a reaction between 4-chloro-2-formylphenol and 4-chlorocinnamaldehyde in the presence of a base catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

(4-chloro-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c17-13-4-1-11(2-5-13)3-8-16(20)21-15-7-6-14(18)9-12(15)10-19/h1-10H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZOWURRITVRDB-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate

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